2-chloro-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a sulfonamide group (-SO2NH2), a chloro group (-Cl), and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring and the piperidine ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the sulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Intramolecular Reactions and Derivative Synthesis
One application involves the use of similar compounds in intramolecular reactions to produce N-heterocycles, such as pyrrolidine and piperidine derivatives, through carbon–nitrogen bond formation and carbon–oxygen bond fission under neutral conditions. This process highlights the compound's potential in synthesizing complex organic structures with potential biological activities (Terao, Toshimitsu, & Uemura, 1986).
Pharmacological Profiles and Activity
Another research aspect focused on the pharmacological profiles of fentanyl-related designer drugs, which share structural similarities with the compound . These studies revealed that despite structural similarities to potent opioids, certain derivatives lack appreciable opioid activity both in vitro and in vivo, suggesting the importance of structural nuances in determining biological activity (Huang et al., 2017).
Carbonic Anhydrase Inhibition for Cancer Therapy
Research into chlorinated benzenesulfonamide derivatives, including structures akin to the compound , has demonstrated significant potential in inhibiting human carbonic anhydrases, particularly those associated with cancer (CA IX). These findings suggest a promising avenue for developing selective inhibitors for cancer therapy (Balandis et al., 2020).
Anticancer Activity
A series of pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research indicates the compound's potential framework for developing new anticancer agents, showcasing its utility in drug discovery (Rathish et al., 2012).
Enzyme Inhibition and Antioxidant Potential
Compounds structurally related to the target compound have been synthesized and screened for their enzyme inhibition potential against enzymes like AChE and BChE, and for their antioxidant potential. Such studies underline the versatility of this compound class in medicinal chemistry and drug development (Kausar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4S/c22-18-9-8-17(27(28)29)14-20(18)32(30,31)25-16-6-4-15(5-7-16)19-10-11-21(24-23-19)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLCNDSRVRDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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